molecular formula C19H24ClN3O2 B13779271 Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-

Cat. No.: B13779271
M. Wt: 361.9 g/mol
InChI Key: NPJKKCWUOFOVFN-UHFFFAOYSA-N
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Description

The compound, Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-, is a piperazinyl-isoxazolyl methanone derivative characterized by a 5-chloro-2-methylphenyl substituent on the piperazine ring and a 3-methyl-5-isopropyl group on the isoxazole moiety. Piperazine and isoxazole motifs are common in agrochemicals and pharmaceuticals due to their hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C19H24ClN3O2/c1-12(2)18-17(14(4)21-25-18)19(24)23-9-7-22(8-10-23)16-11-15(20)6-5-13(16)3/h5-6,11-12H,7-10H2,1-4H3

InChI Key

NPJKKCWUOFOVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(ON=C3C)C(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-

General Synthetic Strategy

The synthesis generally involves coupling a substituted piperazine derivative with an isoxazolyl ketone moiety. The key steps include:

Detailed Preparation Steps

Preparation of 4-(5-chloro-2-methylphenyl)piperazine
  • Starting from 5-chloro-2-methylaniline, chlorination and subsequent nucleophilic substitution with piperazine under controlled conditions afford the target piperazine derivative.
  • Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile with a base catalyst to promote substitution.
  • Purification is achieved by recrystallization or chromatography.
Synthesis of 3-methyl-5-(1-methylethyl)-4-isoxazolyl methanone
  • The isoxazolyl ketone is synthesized via cyclization reactions involving hydroxylamine derivatives and β-keto esters or β-diketones.
  • The 3-methyl and 5-(1-methylethyl) substituents are introduced by selecting appropriately substituted precursors.
  • The ketone functionality is then activated, often as an acid chloride or anhydride, to facilitate coupling.
Coupling to Form the Target Methanone
  • The coupling involves nucleophilic attack by the piperazine nitrogen on the activated carbonyl of the isoxazolyl ketone.
  • Reaction conditions typically include the use of coupling agents such as carbodiimides (e.g., EDCI) or acid chlorides in the presence of bases like triethylamine.
  • The reaction is carried out under anhydrous conditions, often at low temperatures to moderate reflux temperatures depending on reagent stability.
  • The product is isolated by extraction and purified by chromatographic methods.

Alternative Synthetic Routes and Modifications

  • Some patents and literature suggest the use of microwave-assisted synthesis to enhance reaction rates and yields.
  • Solid-phase synthesis techniques have been explored for rapid assembly of piperazine derivatives.
  • Variations in substituents on the phenyl or isoxazolyl rings can be introduced by modifying the starting materials accordingly.

Analytical Data and Research Outcomes

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure, particularly the chemical shifts corresponding to the piperazine ring, isoxazolyl protons, and aromatic substituents.
  • Mass Spectrometry (MS) verifies molecular weight (approximately 327.4 g/mol for similar compounds without the chloro substituent; with chloro, molecular weight increases accordingly).
  • Infrared (IR) Spectroscopy identifies characteristic carbonyl stretching frequencies around 1650 cm⁻¹.
  • Elemental Analysis confirms the presence of chlorine and nitrogen consistent with the molecular formula.

Yield and Purity

  • Reported yields for the coupling step range from moderate to high (50–85%) depending on reaction conditions.
  • Purity is typically above 95% after chromatographic purification, confirmed by HPLC.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Preparation of piperazine 5-chloro-2-methylaniline, piperazine, base, reflux in ethanol 70–80 Requires careful control of temperature
Isoxazolyl ketone synthesis Hydroxylamine derivatives, β-keto esters, cyclization 60–75 Substituent pattern controlled by precursors
Coupling reaction Activated ketone (acid chloride or EDCI), triethylamine, anhydrous solvent 50–85 Anhydrous conditions critical for success
Purification Chromatography, recrystallization Achieves >95% purity

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .

Scientific Research Applications

Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-, also known as 930751-54-5, is a chemical compound with the molecular formula C19H24ClN3O . This compound has a molecular weight of 361.9 g/mol .

Chemical Properties and Identification

The compound is identified by its systematic name, Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-, and CAS number 930751-54-5 . It is also known by other names such as CHEMBL5026917 and AKOS034654256 .

Structure

The compound's structure includes a methanone group linked to a piperazinyl ring substituted with a chloromethylphenyl group and an isoxazolyl ring .

Potential Applications

While specific applications of Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- are not detailed in the provided search results, the presence of isoxazole and piperazine moieties suggests potential therapeutic applications .

Isoxazoles

Isoxazole derivatives have demonstrated a range of biological activities, including:

  • Anti-inflammatory and Analgesic Activity Some isoxazole derivatives have shown anti-inflammatory activity by selectively inhibiting the COX-2 enzyme . Certain compounds with a C-3 Me substituent on the central isoxazoline ring have demonstrated potent analgesic effects .
  • Anticancer Activity Isoxazole derivatives have exhibited anticancer activity against various cancer cell lines, such as Hela, MCF-7, and NCI-H460 . They have also shown cytotoxicity against colon carcinoma and melanoma cell lines .
  • Enzyme Inhibition Certain isoxazoles can inhibit p38α MAP kinase and CK1δ, which are involved in inflammatory diseases . Additionally, some isoxazoles act as leukotriene biosynthesis inhibitors .
  • Analgesics Some derivatives have been investigated as nAChR ligands for the development of analgesics .

Piperazines

Piperazine derivatives have also demonstrated diverse biological activities:

  • Anticancer Activity Piperazine-containing derivatives have shown strong inhibition of cancer cell proliferation in HepG2 and MDA-MB-231 cancer cell lines . They can induce caspase-dependent apoptosis and cell cycle arrest .
  • Antiviral Research Piperazines may have applications in antiviral research, such as anti-influenza studies .

Mechanism of Action

The mechanism of action of Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Piperazine and Isoxazole Moieties

The target compound’s unique substituents distinguish it from analogs. Key comparisons include:

Compound Name Piperazine Substituent Isoxazole Substituent Key Features Reference
Target Compound 5-chloro-2-methylphenyl 3-methyl-5-(1-methylethyl) Increased lipophilicity due to isopropyl; chloro enhances stability N/A
[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-methanone 2-ethoxyphenyl 3-(2-chloro-6-fluorophenyl)-5-methyl Ethoxy group improves solubility; fluorine enhances electronegativity
[4-(2,3-dimethylphenyl)-1-piperazinyl][3-ethyl-5-methyl-4-isoxazolyl]-methanone 2,3-dimethylphenyl 3-ethyl-5-methyl Dimethylphenyl reduces steric hindrance; ethyl increases metabolic stability
1-(4-chlorophenyl)-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine 4-chlorophenyl 3-(2,6-dichlorophenyl)-5-methyl Dichlorophenyl enhances pesticidal activity; higher halogen content

Key Observations :

  • Chlorine vs. Fluorine : Chlorine in the target compound increases lipophilicity and metabolic stability compared to fluorine-containing analogs, which may improve membrane permeability but reduce hydrogen-bonding capacity .
  • Substituent Positioning : The 5-chloro-2-methylphenyl group on the piperazine ring introduces ortho-methyl steric effects, which may influence receptor binding selectivity compared to para-substituted analogs .

Physicochemical Properties

Data from structurally similar compounds suggest trends:

Property Target Compound (Inferred) [4-(2-ethoxyphenyl)-1-piperazinyl] Analog [4-(2,3-dimethylphenyl)-1-piperazinyl] Analog
Molecular Weight (g/mol) ~450 (estimated) 445.89 379.47
LogP ~4.5 (highly lipophilic) 3.8 3.2
Solubility Low (organic solvents) Moderate (DMF, ethanol) Low (DMF)
Melting Point >150°C (estimated) 160–165°C 145–150°C

Notes:

  • The target’s isopropyl group likely reduces aqueous solubility compared to ethoxy-containing analogs .
  • Higher halogen content (Cl) correlates with elevated melting points due to stronger van der Waals interactions .

Agrochemical and Pharmaceutical Potential

  • Antifungal Activity : Analogs like [4-(4-chlorophenyl)piperazinyl] derivatives exhibit antifungal properties via cytochrome P450 inhibition, suggesting similar mechanisms for the target compound .
  • Metabolic Stability : The isopropyl group may prolong half-life compared to methyl/ethyl analogs, as seen in teneligliptin (a related antidiabetic with a thiazolidinyl group) .

Biological Activity

Methanone derivatives, particularly those containing piperazine and isoxazole moieties, have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- is notable for its potential therapeutic applications, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound can be structurally represented as follows:

C17H22ClN3O\text{C}_{17}\text{H}_{22}\text{ClN}_3\text{O}

This structure includes a piperazine ring, a chlorinated phenyl group, and an isoxazole moiety, which are known to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that methanone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one showed moderate to good antibacterial activity against various strains. For instance, derivatives with specific substitutions on the piperazine ring demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial ActivityMIC (µg/ml)
5aModerate62.5
5bGood31.25
5cExcellent15.625

These findings suggest that the structural variations significantly influence the biological activity of methanone derivatives .

2. Anticancer Activity

The anticancer potential of methanone derivatives has also been explored. A study demonstrated that these compounds can disrupt microtubule dynamics, leading to inhibited cancer cell proliferation. The mechanism involves interference with tubulin polymerization, which is critical for mitosis.

  • In vitro studies showed that certain analogs of methanone significantly inhibited the growth of various cancer cell lines, including melanoma and breast cancer cells.
CompoundCancer Cell LineIC50 (µM)
Methanone Derivative AMCF-7 (Breast)20
Methanone Derivative BA375 (Melanoma)15

These results indicate a promising avenue for further development of methanone derivatives as anticancer agents .

3. Anti-inflammatory Activity

The anti-inflammatory properties of methanone derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. In vitro assays showed that these compounds reduced the expression of TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various methanone derivatives against bacterial strains, it was found that modifications in the piperazine structure enhanced antimicrobial efficacy. Compounds with electron-withdrawing groups exhibited stronger activity compared to their electron-donating counterparts.

Case Study 2: Cancer Cell Migration Inhibition

In vivo studies demonstrated that one derivative significantly reduced tumor growth in xenograft models by promoting apoptosis in cancer cells and inhibiting metastatic spread. This was evidenced by reduced tumor size and lower incidence of metastasis compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methanone derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of methanone derivatives often involves multi-step reactions, such as Friedel-Crafts acylation, cyclization, or chlorination. For example, hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is a common method for forming pyrazole or isoxazole intermediates . Key parameters include solvent choice (e.g., ethanol for recrystallization) and stoichiometric ratios to minimize side products. TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) is critical for purity assessment . Contradictions in yields may arise from variations in heating duration or purification techniques (e.g., ethanol vs. ether washes) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions and aromaticity in the piperazinyl and isoxazolyl moieties. For example, 13C^{13}\text{C} NMR can distinguish between carbonyl groups in the methanone core and nitro-functionalized side chains .
  • IR : Stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) validate ketone formation .
  • HPLC : Used with UV detection for purity analysis, especially when synthesizing analogs with bioactivity .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screening focuses on enzyme inhibition (e.g., 4-hydroxyphenylpyruvate dioxygenase for herbicidal activity) or receptor binding assays. For example, molecular docking with AtHPPD (PDB: 1TG5) can predict binding affinity, while in vitro assays measure IC50_{50} values at 0.75 mmol/m2^2 . Dose-response curves and control experiments (e.g., using known inhibitors) are critical to validate target specificity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in analogs of this methanone derivative?

  • Methodological Answer : Modifying the 5-chloro-2-methylphenyl group or the isoxazolyl substituent alters bioactivity. For instance:

  • Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhance enzyme inhibition by 20–30% compared to -OCH3_3 .
  • Steric bulk at the 1-piperazinyl position reduces receptor binding affinity, as shown in competitive assays with fluorescent probes .

Q. How can contradictory data in synthetic yields or biological activity be resolved?

  • Methodological Answer :

  • Synthesis : Compare reaction conditions (e.g., uses acetic acid reflux, while employs POCl3_3 for chlorination). Side-product analysis via GC-MS or 1H^{1}\text{H} NMR helps identify unreacted intermediates or degradation products .
  • Bioactivity : Replicate assays under standardized conditions (pH, temperature) and use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What computational approaches are used to model interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding poses in enzyme active sites (e.g., HPPD). Key interactions include π-π stacking with Phe-381 and hydrogen bonding with His-226 .
  • DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry and predicts electrostatic potential surfaces to guide analog design .

Q. What is the hypothesized mechanism of action for this compound in modulating enzyme or receptor activity?

  • Methodological Answer : The methanone core acts as a competitive inhibitor by mimicking natural substrates. For example, in HPPD inhibition, the isoxazolyl group displaces the α-ketoglutarate cofactor, while the chloro-methylphenyl moiety occupies a hydrophobic pocket. Stopped-flow kinetics and mutagenesis studies validate this hypothesis .

Q. How do crystallization conditions affect the polymorphic forms of this compound?

  • Methodological Answer : Slow evaporation from ethanol yields monoclinic crystals (P21_1/c space group), while rapid cooling produces amorphous phases. Single-crystal XRD (e.g., Cu-Kα radiation) resolves differences in packing efficiency and hydrogen-bonding networks, which influence solubility .

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